molecular formula C6H5ClN4 B2809952 8-Chloro-1,2,4-triazolo[4,3-a]pyridine-3-amine CAS No. 22841-90-3

8-Chloro-1,2,4-triazolo[4,3-a]pyridine-3-amine

Cat. No. B2809952
CAS RN: 22841-90-3
M. Wt: 168.58
InChI Key: UKYMFAMDDIUGHQ-UHFFFAOYSA-N
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Description

8-Chloro-1,2,4-triazolo[4,3-a]pyridine-3-amine is a chemical compound with the molecular weight of 153.57 . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in physical form .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives, which includes this compound, involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . This method provides several advantages such as high yields, facile work-up, and environmental friendliness .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H4ClN3/c7-5-2-1-3-10-4-8-9-6 (5)10/h1-4H . The InChI key is OOHXKDTZOJELHU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 153.57 . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Antifungal Activity and Structural Analysis

A novel compound derived from 8-Chloro-1,2,4-triazolo[4,3-a]pyridine-3-amine demonstrated antifungal activity against several pathogens. The structural determination through X-ray diffraction analysis revealed its potential as an antifungal agent, with inhibitory activities against Stemphylium lycopersici, Fusarium oxysporum. sp. cucumebrium, and Botrytis cinerea (Q. Wang et al., 2018).

Synthetic Pathways for Heterocyclic Derivatives

Research into the synthesis of heterocyclic compounds, including 1,2,3-Triazolo[4,5-b]pyridines and Pyrazolo[4,3-b]pyridines, has been facilitated by reactions involving this compound. These studies highlight the versatility of this chemical in generating novel derivatives through efficient synthetic routes (H. M. Ibrahim et al., 2011).

Density Functional Theory (DFT) Study

A DFT study on a novel heterocyclic system based on this compound derivatives demonstrated the regioselectivity of ring closure, revealing insights into the electronic structure and stability of these compounds. This research aids in the theoretical understanding of their chemical properties (S. Mozafari et al., 2016).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H332, H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for 8-Chloro-1,2,4-triazolo[4,3-a]pyridine-3-amine could involve further exploration of its potential as an antiviral and antimicrobial agent . The presence of the piperazine subunit or its isosteres could enhance the antimicrobial activity of the fused triazoles ring systems . Therefore, future research could focus on these aspects.

properties

IUPAC Name

8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-4-2-1-3-11-5(4)9-10-6(11)8/h1-3H,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYMFAMDDIUGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2N)C(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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